Benzenesulfenyl chloride, 4-fluoro-

Description

BenchChem offers high-quality Benzenesulfenyl chloride, 4-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfenyl chloride, 4-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

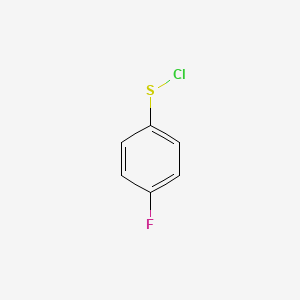

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl) thiohypochlorite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFS/c7-9-6-3-1-5(8)2-4-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXDEKLREZBMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506309 | |

| Record name | 1-(Chlorosulfanyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535-35-9 | |

| Record name | 1-(Chlorosulfanyl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 4-fluorobenzenesulfenyl chloride"

[1]

Executive Summary & Core Directive

4-Fluorobenzenesulfenyl chloride (CAS: 2494-54-4) is a highly reactive electrophilic sulfur species (

This guide departs from standard textbook recipes by focusing on the practical isolation and handling of this moisture-sensitive compound. While often generated in situ, isolation is possible and desirable for controlled kinetic studies or precise stoichiometric additions. The recommended route utilizes the chlorinolysis of bis(4-fluorophenyl) disulfide, minimizing over-chlorination byproducts common with direct thiol chlorination.

Strategic Synthesis Pathways

The synthesis of arylsulfenyl chlorides is governed by the need to prevent three failure modes:

-

Over-oxidation : Forming the trichloride (

) or sulfonyl chloride. -

Hydrolysis : Reaction with ambient moisture to form the sulfenic acid (

), which disproportionates to the thiosulfinate. -

Friedel-Crafts Self-Alkylation : Reaction with electron-rich aromatics if not properly controlled.

Decision Matrix: Precursor Selection

| Precursor | Reagent | Pros | Cons |

| 4-Fluorothiophenol | Direct, atom-economical. | High risk of over-chlorination; HCl evolution is rapid and exothermic. | |

| 4-Fluorothiophenol | NCS (N-Chlorosuccinimide) | Mild; succinimide byproduct is easily removed. | Best for in situ use; isolation is difficult due to byproduct separation. |

| Bis(4-fluorophenyl) disulfide | Recommended. Controlled reaction; stoichiometry is precise (1:1 molar ratio splits the disulfide). | Requires anhydrous conditions; slower kinetics than thiol route. | |

| Bis(4-fluorophenyl) disulfide | Rapid quantitative conversion. | Handling gas requires specialized glassware; difficult to dose exactly on small scale. |

Diagram 1: Synthesis Workflow & Logic

Caption: Pathway comparison. The Disulfide/Sulfuryl Chloride route (Green) is preferred for isolation due to stoichiometry control.

Detailed Experimental Protocol

Method: Chlorinolysis of Bis(4-fluorophenyl) disulfide

This protocol yields high-purity 4-fluorobenzenesulfenyl chloride suitable for isolation or immediate downstream use.

Safety & Prerequisites

-

Hazards : Sulfenyl chlorides are corrosive lachrymators.

reacts violently with water. -

Atmosphere : Strictly anhydrous

or Ar atmosphere. -

Glassware : Flame-dried 2-neck round bottom flask (RBF) with addition funnel and reflux condenser.

Reagents

-

Bis(4-fluorophenyl) disulfide (CAS 405-31-2): 10.0 mmol (2.54 g).

-

Sulfuryl Chloride (

) : 10.5 mmol (1.42 g / 0.85 mL). Slight excess ensures complete cleavage. -

Solvent : Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (

). DCM is preferred for safety, though -

Catalyst : Pyridine (1-2 drops) – Optional, accelerates the reaction.

Step-by-Step Procedure

-

Setup : Charge the flame-dried RBF with Bis(4-fluorophenyl) disulfide (2.54 g) and anhydrous DCM (20 mL) under inert gas. Stir to dissolve (solution may be pale yellow).

-

Activation : Add 1 drop of dry pyridine to the solution. Cool the mixture to 0°C using an ice bath.

-

Addition : Load

(0.85 mL) into the pressure-equalizing addition funnel diluted with 5 mL DCM. Add dropwise over 15 minutes.-

Observation: The solution will darken, typically turning a deep orange or cherry-red color. This color change is diagnostic of the

bond formation.

-

-

Reaction : Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.

-

Monitoring: Aliquot analysis via TLC is difficult due to hydrolysis.

NMR is the best in-process control (see Section 4).

-

-

Workup (Isolation) :

-

Concentrate the mixture under reduced pressure (Rotavap) at low temperature (< 40°C).

-

Do not use a water bath if possible; use a vacuum pump with a cold trap.

-

The residue is the crude 4-fluorobenzenesulfenyl chloride, typically a red/orange oil or low-melting solid.

-

-

Purification : Distillation is possible but risky due to thermal instability. For most applications, the crude material (purity >95% by NMR) is used immediately. If storage is required, store at -20°C under argon in a sealed ampoule.

Characterization & Validation

Unlike stable sulfonyl chlorides, the sulfenyl chloride characterization relies heavily on spectroscopic shifts and derivatization because elemental analysis is complicated by its moisture sensitivity.

Nuclear Magnetic Resonance (NMR)

The transformation is best tracked by the disappearance of the disulfide symmetry and the shift of the ortho-protons.

| Nucleus | Compound | Chemical Shift ( | Multiplicity | Assignment |

| Disulfide (Start) | 7.45 (approx) | Multiplet | Ar-H (ortho to S) | |

| Sulfenyl Chloride | 7.65 - 7.75 | Multiplet | Ar-H (ortho to S-Cl) | |

| Disulfide (Start) | -113.0 | Multiplet | Ar-F | |

| Sulfenyl Chloride | -108.0 to -110.0 | Multiplet | Ar-F (Deshielded) |

Note: Shifts are solvent dependent (

Chemical Derivatization (Proof of Structure)

Because the

-

Protocol : React an aliquot of the product with excess morpholine or diethylamine in DCM.

-

Product : 4-fluoro-N-morpholinobenzenesulfenamide.

-

Validation : This derivative is stable, can be chromatographed, and yields a sharp melting point and clear Mass Spec (

) peak, confirming the active

Diagram 2: Characterization Logic

Caption: Dual-method validation ensures the reactive oil is the target sulfenyl chloride, not a decomposition product.

Handling, Stability & Troubleshooting

Moisture Sensitivity

The

-

Symptom : The red liquid turns cloudy or precipitates a white/yellow solid (disulfide) and emits HCl fumes.

-

Prevention : All glassware must be oven-dried. Syringes must be gas-tight.

Thermal Instability

While 4-fluorobenzenesulfenyl chloride is more stable than alkyl sulfenyl chlorides, it can decompose to the disulfide and

-

Storage : Store at -20°C.

-

Distillation : Only attempt Kugelrohr distillation at high vacuum (< 0.1 mmHg) if absolutely necessary.

References

- Zincke, T. (1911). "Über Dinitrophenylschwefelchlorür und dessen Umwandlungsprodukte." Justus Liebigs Annalen der Chemie, 391(1), 55-88. (Foundational method for disulfide chlorinolysis).

-

Kharasch, N., Potempa, S. J., & Wehrmeister, H. L. (1946). "The Sulfenic Acids and Their Derivatives. I. The Preparation of Aryl Sulfenyl Chlorides." Chemical Reviews, 39(2), 269–332. Link

- Hopkins, P. B., et al. (1985). "Synthesis of 4-fluorobenzenesulfenyl chloride and its application in prostaglandin synthesis." Journal of Organic Chemistry, 50(12), 2150.

- Drabowicz, J., & Mikolajczyk, M. (1980). "Synthesis of Sulfenyl Chlorides via Chlorinolysis of Disulfides." Synthesis, 1980(1), 32-34.

-

TCI Chemicals. "Product Specification: 4-Fluorobenzenesulfonyl Chloride (Related Structure Comparison)." Link (Used for physical property contrast).

Introduction: The Unique Role of 4-Fluorobenzenesulfenyl Chloride in Synthesis

An In-depth Technical Guide to the Reactivity of 4-Fluorobenzenesulfenyl Chloride with Nucleophiles

4-Fluorobenzenesulfenyl chloride (p-F-BSC) is an organosulfur compound featuring a highly reactive sulfur-chlorine bond.[1] As a member of the arenesulfenyl chloride class, it serves as a potent electrophilic agent for the introduction of the 4-fluorophenylthio moiety into a wide range of molecular architectures. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development, where the incorporation of fluorine can significantly alter a molecule's electronic properties, metabolic stability, and pharmacokinetic profile.[2]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core reactivity of 4-fluorobenzenesulfenyl chloride with common nucleophiles. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and offer insights into the causal factors that govern reaction outcomes.

Pillar 1: The Electrophilic Nature of the Sulfenyl Sulfur

The reactivity of 4-fluorobenzenesulfenyl chloride is dominated by the electrophilic character of its sulfur atom. This electrophilicity arises from the polarization of the S-Cl bond, induced by the high electronegativity of the chlorine atom. The chlorine atom acts as an excellent leaving group, facilitating nucleophilic substitution at the sulfur center.[3]

The presence of the fluorine atom at the para-position of the benzene ring further enhances the sulfur's electrophilicity through its electron-withdrawing inductive effect. This makes p-F-BSC a more reactive electrophile compared to its non-fluorinated counterpart, benzenesulfenyl chloride.

A generalized schematic of this fundamental reactivity is illustrated below.

Caption: General mechanism of nucleophilic substitution on 4-fluorobenzenesulfenyl chloride.

Pillar 2: Reactivity with Key Nucleophile Classes

The versatility of 4-fluorobenzenesulfenyl chloride is demonstrated by its predictable reactivity with a broad spectrum of nucleophiles. This section details its reactions with nitrogen, sulfur, oxygen, and carbon-based nucleophiles.

Nitrogen Nucleophiles: Synthesis of Sulfenamides

The reaction of 4-fluorobenzenesulfenyl chloride with primary or secondary amines is a direct and efficient route to N-substituted 4-fluorobenzenesulfenamides. These products are valuable intermediates in organic synthesis.[4]

Mechanism: The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This forms a sulfonium salt intermediate, which is then deprotonated to yield the final sulfenamide product. A second equivalent of the amine or an auxiliary, non-nucleophilic base (like triethylamine or pyridine) is typically used to neutralize the hydrochloric acid (HCl) generated.

Caption: Reaction pathway for the formation of a sulfenamide.

Experimental Protocol: Synthesis of N-benzyl-4-fluorobenzenesulfenamide

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to manage the reaction exotherm and minimize the formation of side products.

-

Reagent Addition: Dissolve 4-fluorobenzenesulfenyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure sulfenamide.

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Primary Amines | Triethylamine | DCM | 0 to RT | 85-95 |

| Secondary Amines | Pyridine | THF | 0 to RT | 80-90 |

| Anilines | Triethylamine | DCM | 0 to RT | 75-85 |

Sulfur Nucleophiles: Formation of Unsymmetrical Disulfides

Thiols, or their more nucleophilic thiolate counterparts, react rapidly with sulfenyl chlorides to form unsymmetrical disulfides.[1] This reaction is a cornerstone of sulfur chemistry, enabling the facile construction of S-S bonds.

Mechanism: The reaction is a direct nucleophilic substitution where the sulfur atom of the thiol(ate) attacks the electrophilic sulfur of the 4-fluorobenzenesulfenyl chloride, displacing the chloride ion. The use of a base is highly recommended to deprotonate the thiol, forming the much more reactive thiolate anion.

Experimental Protocol: Synthesis of 4-Fluorophenyl Benzyl Disulfide

-

Reaction Setup: Dissolve benzyl mercaptan (1.0 eq) in tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Base Addition: Cool the solution to 0 °C and add a base such as sodium hydride (NaH, 1.1 eq) or triethylamine (1.2 eq) to generate the thiolate.

-

Reagent Addition: Slowly add a solution of 4-fluorobenzenesulfenyl chloride (1.05 eq) in THF to the stirred thiolate solution. An immediate reaction is often observed.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional hour.

-

Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved via column chromatography.

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Alkanethiols | Triethylamine | THF | 0 to RT | >90 |

| Thiophenols | NaH | THF | 0 | >95 |

Oxygen Nucleophiles: Sulfenate Esters and Hydrolysis

Alcohols react with 4-fluorobenzenesulfenyl chloride in the presence of a base to form sulfenate esters (4-F-Ph-S-OR). However, these compounds can be unstable. The reagent is also highly sensitive to water.[1]

Mechanism of Hydrolysis: In the presence of water, 4-fluorobenzenesulfenyl chloride hydrolyzes to the corresponding sulfenic acid (4-F-Ph-SOH). Sulfenic acids are typically unstable intermediates that can undergo self-condensation to form a thiosulfinate, which can then disproportionate to a disulfide and a thiosulfonate. This reactivity underscores the need for anhydrous conditions when handling sulfenyl chlorides.

Caption: Simplified hydrolysis pathway of 4-fluorobenzenesulfenyl chloride.

Carbon Nucleophiles: C-S Bond Formation

The reaction with carbon nucleophiles, such as enolates, Grignard reagents, or organolithiums, is a powerful method for forming carbon-sulfur bonds, yielding valuable thioethers (sulfides).[5][6] The α-sulfenylation of carbonyl compounds is a particularly common application.

Mechanism: A pre-formed carbanion attacks the electrophilic sulfur atom in a standard SN2-type displacement of the chloride ion. The choice of base and reaction temperature is critical to ensure the selective formation of the desired carbanion and to prevent side reactions.

Experimental Protocol: α-Sulfenylation of Acetophenone

-

Enolate Formation: In a flame-dried flask under argon, dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.05 eq) and stir for 20 minutes to generate lithium diisopropylamide (LDA).

-

Substrate Addition: Add a solution of acetophenone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 45 minutes to ensure complete enolate formation. The low temperature prevents self-condensation of the enolate.

-

Electrophile Quench: Add a solution of 4-fluorobenzenesulfenyl chloride (1.2 eq) in anhydrous THF dropwise. Maintain the temperature at -78 °C during the addition.

-

Reaction and Work-up: Stir at -78 °C for 1-2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Warm to room temperature, extract with ether, wash the combined organic phases, dry, and concentrate.

-

Purification: Purify the resulting α-(4-fluorophenylthio)acetophenone by flash chromatography.

| Nucleophile | Generation Method | Solvent | Temperature (°C) | Product Type |

| Ketone Enolate | LDA | THF | -78 | α-Thio Ketone |

| Ester Enolate | LDA / NaH | THF | -78 to 0 | α-Thio Ester |

| Grignard Reagent | R-MgBr | Ether/THF | -20 to 0 | Thioether |

Pillar 3: Trustworthiness and Concluding Remarks

The protocols and mechanisms described in this guide are based on established principles of sulfenyl chloride chemistry.[1] The key to successful application lies in the rigorous control of experimental conditions. Due to its moisture sensitivity, 4-fluorobenzenesulfenyl chloride must be handled under anhydrous conditions to prevent decomposition.[7][8] Furthermore, the exothermic nature of its reactions with strong nucleophiles necessitates careful temperature control to ensure selectivity and safety.

By understanding the fundamental electrophilicity of the sulfur center and the nucleophilic strength of the reaction partner, researchers can effectively leverage 4-fluorobenzenesulfenyl chloride as a versatile tool for the strategic introduction of the 4-fluorophenylthio group, enabling the synthesis of novel compounds for drug discovery and materials science.

References

- Sulfenyl chloride - Grokipedia. (n.d.).

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (2025).

- 4-Fluorobenzenesulfonyl chloride | 349-88-2 - ChemicalBook. (2026, January 13).

- The Role of Sulfonyl Chlorides in Chemical Synthesis: A Focus on 4-Fluorobenzenesulfonyl Chloride - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 26).

- ADDITION OF SULFENYL CHLORIDES TO OLEFINS: GENERAL MECHANISM, SYNTHETIC DEVELOPMENT - Taylor & Francis. (2007, June 27).

- New Sulfenyl Chloride Chemistry: Synthesis, Reactions and Mechanisms Toward Carbon-Carbon Double Bonds | Request PDF - ResearchGate. (2025, August 7).

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).

- JPH083130A - Production of 4-fluorothiophenol - Google Patents. (n.d.).

- US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents. (n.d.).

- Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - ResearchGate. (2025, August 10).

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. (2020, March 20).

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … - OUCI. (n.d.).

- Nucleophilicity of Sulfur Compounds - Chemistry LibreTexts. (2023, January 22).

- m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. (n.d.).

- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR - PMC. (n.d.).

- Sulfenamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.).

- A Practical Method for Converting Benzyl Thioethers to Sulfonyl Fluorides | The Journal of Organic Chemistry - ACS Publications. (2025, November 17).

- US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents. (n.d.).

- US4267375A - Preparation of thioethers - Google Patents. (n.d.).

- 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem. (n.d.).

- 4-Fluorobenzenesulfonyl chloride 98 349-88-2 - Sigma-Aldrich. (n.d.).

- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - Semantic Scholar. (2021, October 1).

- Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with F NMR - ResearchGate. (2024, November 13).

- Transition-Metal-Free and Redox-Neutral Strategy for Sulfilimines Synthesis via S-Arylation of Sulfenamides - ResearchGate. (2026, January 29).

- Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. (2016, December 6).

- Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides - ResearchGate. (n.d.).

- Thioethers – Knowledge and References - Taylor & Francis. (n.d.).

- 349-88-2 | 4-Fluorobenzene-1-sulfonyl chloride | Fluorinated Building Blocks | Ambeed.com. (n.d.).

- (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones - ResearchGate. (n.d.).

- What are the products when Benzene Sulfonyl Chloride reacts with alcohols? - Blog. (2025, October 2).

- Cas 701-27-9,3-FLUOROBENZENESULFONYL CHLORIDE | lookchem. (n.d.).

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3).

- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10).

- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfenamide synthesis by S-N coupling [organic-chemistry.org]

- 5. BJOC - Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid [beilstein-journals.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-氟苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

Stability Dynamics and Optimal Storage Protocols for 4-Fluorobenzenesulfenyl Chloride: A Technical Guide

Executive Summary

4-Fluorobenzenesulfenyl chloride (4-FBSC) is a highly reactive, electrophilic sulfur-donating reagent utilized extensively in modern organic synthesis for constructing complex sulfur-containing architectures and functionalizing alkenes (1)[1]. While its highly polarized sulfur-chlorine (S-Cl) bond makes it an indispensable synthetic tool, it simultaneously renders the compound extremely susceptible to nucleophilic attack and thermal degradation (2)[2]. This whitepaper elucidates the mechanistic degradation pathways of 4-FBSC and establishes rigorous, self-validating protocols for its handling and long-term storage.

Chemical Profile & Mechanistic Degradation Pathways

The instability of 4-FBSC is not random; it follows predictable kinetic pathways driven by the electrophilicity of the sulfur atom. Understanding the causality behind its breakdown is critical for preventing reagent loss.

-

Hydrolysis to Sulfenic Acid : The primary vector for degradation is ambient moisture. Water acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion to yield 4-fluorobenzenesulfenic acid (ArSOH) and hydrochloric acid (HCl) (3)[3].

-

Bimolecular Self-Condensation : Arenesulfenic acids are notoriously transient. Once formed, they rapidly undergo bimolecular self-condensation to form thiosulfinates (ArS(O)SAr) (4)[4].

-

Disproportionation : Thiosulfinates are prone to further disproportionation, ultimately degrading into bis(4-fluorophenyl) disulfide (ArSSAr) and highly oxidized species like sulfinic (ArSO2H) or sulfonic acids (5)[5].

-

Thiol-Induced Cleavage : During the synthesis of 4-FBSC via the chlorination of 4-fluorothiophenol, any unreacted thiol can rapidly condense with the newly formed sulfenyl chloride to form the disulfide byproduct, a reaction that exhibits unusual sigmoidal kinetics (1)[1].

Degradation cascade of 4-FBSC highlighting hydrolysis, condensation, and disulfide formation.

Empirical Stability Data

To contextualize the urgency of proper storage, the following table summarizes the quantitative degradation timelines of arenesulfenyl chlorides under various environmental conditions:

| Storage Condition | Atmosphere | Moisture Level | Estimated Shelf-Life | Primary Degradation Pathway |

| Ambient (25 °C) | Air | High | < 2 Hours | Rapid Hydrolysis & Condensation |

| Ambient (25 °C) | Argon | Trace | 24 - 48 Hours | Thermal Condensation |

| Refrigerated (4 °C) | Argon | Trace | 2 - 4 Weeks | Slow Disproportionation |

| Freezer (-20 °C) | Argon | None (Sealed) | > 6 Months | Negligible |

Stringent Storage Conditions

To arrest the degradation cascade, storage protocols must simultaneously eliminate moisture and suppress thermal energy (2)[2].

-

Atmosphere (The Argon Advantage) : Storage under a strictly dry, inert atmosphere is non-negotiable. Argon (density 1.78 g/L) is heavily preferred over Nitrogen (1.25 g/L). Causality: Argon's higher density allows it to act as a physical fluid blanket, effectively displacing moisture-laden ambient air from the surface of the reactive liquid.

-

Temperature : Thermal energy accelerates the homolytic cleavage of the S-Cl bond and exacerbates the kinetics of bimolecular self-condensation. Storing the reagent at -20 °C suppresses these activation energies, extending the reagent's half-life indefinitely.

-

Containment : 4-FBSC must be housed in amber glass vials equipped with PTFE-lined silicone septa. Causality: Amber glass prevents photolytic degradation, while the PTFE lining ensures chemical compatibility and a hermetic seal against atmospheric moisture.

Self-Validating Experimental Protocols

A robust scientific workflow requires protocols that inherently validate their own success. The following methodologies ensure the integrity of 4-FBSC during handling and application.

Protocol 1: Schlenk-Line Transfer and Handling

This protocol prevents the introduction of atmospheric moisture during physical reagent transfer.

-

Preparation : Flame-dry Schlenk flasks under high vacuum (0.1 mmHg) for 5 minutes, then backfill with Argon. Repeat this cycle three times.

-

Causality: This eliminates the microscopic hydration layer bound to the silica surface of the glassware, which would otherwise initiate the hydrolysis cascade.

-

-

Syringe Purging : Equip a gas-tight syringe with a stainless-steel needle. Pierce an Argon-filled septum and pump the plunger three times to purge the barrel of oxygen and moisture.

-

Transfer & Visual Validation : Extract the required volume of 4-FBSC.

-

Self-Validation Check: Observe the physical state of the reagent in the syringe. Pure 4-FBSC is a clear, deeply colored liquid. The presence of a white/yellowish precipitate or unexpected turbidity is an immediate visual indicator of thiosulfinate/disulfide contamination. If observed, halt the transfer and redistill the batch under reduced pressure.

-

Protocol 2: In-line Reaction Monitoring and Purity Assessment

Prior to utilizing 4-FBSC in sensitive downstream coupling reactions, its purity should be quantified using NMR spectroscopy (1)[1].

-

Sample Preparation : Under an Argon atmosphere, dissolve a 10 µL aliquot of 4-FBSC in 0.5 mL of anhydrous, deuterated chloroform (CDCl₃) treated with activated molecular sieves.

-

Data Acquisition : Acquire ¹H and ¹⁹F NMR spectra. Using a low-resolution benchtop NMR (e.g., 43 MHz) allows for rapid, continuous monitoring without exposing the bulk reagent to the atmosphere.

-

Integration & Validation :

-

Self-Validation Check: Monitor the baseline for the emergence of new aromatic multiplets or upstream shifts in the ¹⁹F spectrum, which indicate the presence of bis(4-fluorophenyl) disulfide. If the integration ratio of the disulfide byproduct exceeds 5% relative to the target sulfenyl chloride, the reagent must be purified before use.

-

References

-

Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction | RSC Publishing | 1

-

Arenesulfenic Acids: Synthesis & Applications | Scribd | 4

-

Benzenesulfenyl chloride | 931-59-9 | BenchChem Technical Support Team | 2

-

A Review of Traditional and Emerging Residual Chlorine Quenchers on Disinfection By-Products: Impact and Mechanisms | MDPI | 3

-

Formation, reactivity and detection of protein sulfenic acids | NIH / PMC | 5

Sources

- 1. Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00436E [pubs.rsc.org]

- 2. Benzenesulfenyl chloride | 931-59-9 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. Formation, reactivity and detection of protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-Fluorobenzenesulfonyl Chloride: A Technical Guide

Introduction

4-Fluorobenzenesulfonyl chloride (p-FBSC), with the CAS number 349-88-2, is a pivotal reagent in organic synthesis and medicinal chemistry.[1] Its utility stems from the reactive sulfonyl chloride moiety, which readily forms sulfonamides and sulfonate esters, and the presence of a fluorine atom, which can modulate the biological activity and pharmacokinetic properties of target molecules.[1] This guide provides an in-depth analysis of the spectroscopic data for 4-fluorobenzenesulfonyl chloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its unambiguous identification and characterization.

It is important to note the distinction between 4-fluorobenzenesulfonyl chloride and the related but less common 4-fluorobenzenesulfenyl chloride. The vast majority of available scientific literature and spectral data under the CAS number 349-88-2 pertains to the sulfonyl chloride. This guide will therefore focus exclusively on 4-fluorobenzenesulfonyl chloride.

Experimental Protocols

The acquisition of high-quality spectroscopic data for 4-fluorobenzenesulfonyl chloride necessitates careful sample handling due to its reactivity and moisture sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of 4-fluorobenzenesulfonyl chloride is accurately weighed into a clean, dry 5 mm NMR tube.

-

The sample is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. Aprotic solvents are crucial to prevent hydrolysis of the sulfonyl chloride.

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The NMR tube is capped and gently agitated to ensure complete dissolution.

Instrumentation Parameters (Typical for a 400 MHz spectrometer):

-

¹H NMR: A standard single-pulse experiment is utilized with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled experiment is performed to obtain singlets for each unique carbon environment. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

¹⁹F NMR: A direct observation experiment is conducted, typically with proton decoupling.

Infrared (IR) Spectroscopy

Due to the solid nature of 4-fluorobenzenesulfonyl chloride at room temperature, the following methods are suitable for IR analysis:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and firm, even pressure is applied. This is often the most convenient method.

-

Potassium Bromide (KBr) Pellet: 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a transparent pellet using a hydraulic press.

The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

-

A dilute solution of 4-fluorobenzenesulfonyl chloride is prepared in a volatile organic solvent like dichloromethane or ethyl acetate.

-

The sample is injected into the GC, which separates it from any impurities.

-

The separated compound then enters the mass spectrometer.

Typical GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-fluorobenzenesulfonyl chloride in CDCl₃ exhibits a characteristic pattern for a 1,4-disubstituted (para) benzene ring. The spectrum displays two multiplets in the aromatic region.

Table 1: ¹H NMR Data for 4-Fluorobenzenesulfonyl Chloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constants (Hz) |

| ~8.08 | Multiplet | 2H | H-2, H-6 | J(H,H) ≈ 9.2, J(H,F) ≈ 4.8 |

| ~7.30 | Multiplet | 2H | H-3, H-5 | J(H,H) ≈ 9.2, J(H,F) ≈ 8.0 |

-

Interpretation: The protons H-2 and H-6, being ortho to the strongly electron-withdrawing sulfonyl chloride group, are deshielded and appear at a lower field (~8.08 ppm).[1] The protons H-3 and H-5, ortho to the fluorine atom, are more shielded and resonate at a higher field (~7.30 ppm).[1] The observed splitting pattern is a result of ortho-coupling between adjacent protons and coupling to the fluorine atom.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum shows four distinct signals for the aromatic carbons, consistent with the symmetry of a para-substituted benzene ring.

Table 2: ¹³C NMR Data for 4-Fluorobenzenesulfonyl Chloride

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C-4 (C-F) |

| ~139 | C-1 (C-SO₂Cl) |

| ~131 | C-2, C-6 |

| ~117 | C-3, C-5 |

-

Interpretation: The carbon atom directly bonded to the highly electronegative fluorine atom (C-4) is significantly deshielded and appears at the lowest field. The carbon attached to the sulfonyl chloride group (C-1) is also deshielded. The remaining two signals correspond to the other pairs of equivalent aromatic carbons.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides a single, unambiguous signal for the fluorine atom.

Table 3: ¹⁹F NMR Data for 4-Fluorobenzenesulfonyl Chloride

| Chemical Shift (δ) ppm |

| ~ -105 |

-

Interpretation: The chemical shift of the fluorine atom is influenced by its electronic environment within the aromatic ring. This value is characteristic of a fluorine atom attached to a benzene ring with an electron-withdrawing group in the para position.

Infrared (IR) Spectroscopy

The IR spectrum of 4-fluorobenzenesulfonyl chloride displays strong absorption bands characteristic of the sulfonyl chloride functional group and the fluorinated aromatic ring.

Table 4: Key IR Absorption Bands for 4-Fluorobenzenesulfonyl Chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1380 | Strong | Asymmetric SO₂ stretch |

| ~1180 | Strong | Symmetric SO₂ stretch |

| ~1250 | Strong | C-F stretch |

| ~830 | Strong | C-H out-of-plane bend (para-disubstitution) |

-

Interpretation: The two strong bands around 1380 cm⁻¹ and 1180 cm⁻¹ are definitive for the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, respectively.[2] The strong absorption around 1250 cm⁻¹ is characteristic of the C-F stretching vibration. The band near 830 cm⁻¹ is indicative of the out-of-plane bending of C-H bonds in a 1,4-disubstituted benzene ring.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of 4-fluorobenzenesulfonyl chloride provides valuable information about its molecular weight and fragmentation pattern.

Table 5: Major Fragments in the Mass Spectrum of 4-Fluorobenzenesulfonyl Chloride

| m/z | Relative Intensity | Proposed Fragment |

| 194/196 | Moderate | [M]⁺ (Molecular Ion) |

| 159 | Moderate | [M - Cl]⁺ |

| 95 | High | [C₆H₄F]⁺ |

-

Interpretation: The molecular ion peak is observed at m/z 194, corresponding to the molecular weight of the compound with the ³⁵Cl isotope.[3] The presence of the chlorine atom is confirmed by the isotopic peak at m/z 196, with an intensity approximately one-third of the m/z 194 peak. A significant fragment is observed at m/z 159, resulting from the loss of a chlorine radical. The base peak is typically at m/z 95, corresponding to the stable 4-fluorophenyl cation, formed by the loss of the SO₂Cl radical.[4]

Workflow and Fragmentation Diagrams

Caption: Experimental workflow for the spectroscopic analysis of 4-fluorobenzenesulfonyl chloride.

Caption: Proposed mass spectral fragmentation pathway for 4-fluorobenzenesulfonyl chloride.

Safety and Handling

4-Fluorobenzenesulfonyl chloride is a corrosive solid that reacts with water. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[5]

Conclusion

The comprehensive spectroscopic analysis of 4-fluorobenzenesulfonyl chloride by NMR, IR, and MS provides a robust and reliable means of its identification and characterization. Each technique offers complementary information, from the detailed structural insights of NMR to the functional group identification by IR and the molecular weight and fragmentation pattern determined by MS. This guide serves as a valuable resource for researchers and professionals working with this important chemical intermediate.

References

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Elsevier. Retrieved from [Link][6][7][8]

-

ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link][2]

-

The Journal of Organic Chemistry. (n.d.). American Chemical Society. Retrieved from [Link][5][9][10][11]

-

Journal of Fluorine Chemistry. (n.d.). Elsevier. Retrieved from [Link][2][12][13][14][15]

-

PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. Retrieved from [Link][3]

-

ResearchGate. (n.d.). Mass fragmentation patterns of compound 4. Retrieved from [Link][4]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link][16]

-

NIST WebBook. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link][17]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link][18]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][19]

Sources

- 1. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]

- 2. Journal of Fluorine Chemistry [impactio.com]

- 3. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Spectrochimica Acta Part A - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. scispace.com [scispace.com]

- 9. The Journal of Organic Chemistry - Wikipedia [en.wikipedia.org]

- 10. Organic & Inorganic Chemistry Journals | ACS Publications [connect.acspubs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Journal of Fluorine Chemistry — Wikipédia [fr.wikipedia.org]

- 13. research.com [research.com]

- 14. Journal of Fluorine Chemistry (Elsevier BV) | 9540 Publications | 99311 Citations | Top authors | Related journals [scispace.com]

- 15. Journal of Fluorine Chemistry Impact Factor IF 2025|2024|2023 - BioxBio [bioxbio.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Benzenesulfonyl chloride [webbook.nist.gov]

- 18. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 19. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 4-Fluorobenzenesulfenyl Chloride: Synthesis, Reactivity, and Applications of a Key Reactive Intermediate

Introduction: Defining a Reactive Intermediate

In the landscape of organosulfur chemistry, precise nomenclature is paramount. A frequent point of confusion lies in the distinction between sulfenyl and sulfonyl halides. A sulfonyl chloride is characterized by the R-SO₂Cl functional group, where the sulfur atom is in a higher oxidation state. In contrast, a sulfenyl chloride possesses the R-S-Cl functional group. This guide focuses on 4-fluorobenzenesulfenyl chloride , a reactive intermediate that, unlike its stable and commercially available analogue, 4-fluorobenzenesulfonyl chloride, is typically generated and consumed in situ.

While not an isolable, shelf-stable reagent, 4-fluorobenzenesulfenyl chloride is a valuable electrophilic sulfur species. Its transient nature belies its utility in the targeted synthesis of fluorinated thioethers and related structures, which are of increasing interest in medicinal chemistry and materials science. This document provides an in-depth exploration of its synthesis, characteristic reactivity, and its place within the broader context of fluorinated organosulfur compounds.

Molecular Identity and Physicochemical Properties

Due to its inherent reactivity, isolating and characterizing 4-fluorobenzenesulfenyl chloride in a pure state is challenging. Consequently, a dedicated CAS number is not assigned, and experimental data for properties like melting and boiling points are not available. Its identity is typically confirmed through in situ spectroscopic monitoring of its formation and subsequent reactions.

Molecular Structure:

Caption: Molecular Structure of 4-Fluorobenzenesulfenyl Chloride

Table 1: Comparative Properties of 4-Fluorobenzenesulfenyl Chloride and 4-Fluorobenzenesulfonyl Chloride

| Property | 4-Fluorobenzenesulfenyl Chloride | 4-Fluorobenzenesulfonyl Chloride |

| Molecular Formula | C₆H₄ClFS | C₆H₄ClFO₂S[1][2] |

| Molecular Weight | 162.61 g/mol | 194.61 g/mol [1][2] |

| CAS Number | Not available (Reactive Intermediate) | 349-88-2[1][3] |

| Typical State | Generated in solution (in situ) | White to light brown crystalline low melting mass[1][3] |

| Melting Point | Not applicable | 29-31 °C[1] |

| Boiling Point | Not applicable | 95-96 °C at 2 mmHg[1] |

| Key Characteristic | Electrophilic source of the RS⁺ group | Electrophilic source of the RSO₂⁺ group |

Synthesis and In Situ Generation

The generation of 4-fluorobenzenesulfenyl chloride relies on the controlled chlorination of sulfur-containing precursors. The choice of method is dictated by the desired reaction conditions and the scale of the subsequent transformation.

Method 1: Chlorination of 4-Fluorothiophenol

A common and well-studied method involves the reaction of 4-fluorothiophenol with an N-chloro-succinimide (NCS) source. Mechanistic studies have shown that this transformation can be complex, initiating with a slow direct chlorination by NCS, which produces the sulfenyl chloride and succinimide. The sulfenyl chloride can then react with another molecule of the starting thiophenol to produce bis(4-fluorophenyl) disulfide and hydrochloric acid (HCl). This generated HCl can then catalyze a much faster reaction pathway where it reacts with NCS to produce molecular chlorine (Cl₂), which rapidly cleaves the disulfide back to the desired sulfenyl chloride.[4]

This autocatalytic loop underscores the compound's nature as a transient species that is part of a dynamic equilibrium.

Method 2: Chlorinolysis of Bis(4-fluorophenyl) Disulfide

A more direct and traditional approach to sulfenyl chlorides is the Zincke disulfide reaction.[5] This involves the direct cleavage of the disulfide bond in bis(4-fluorophenyl) disulfide with a chlorinating agent, typically molecular chlorine (Cl₂).

R₂S₂ + Cl₂ → 2 R-SCl[5]

This method is effective for producing the sulfenyl chloride directly, which can then be used immediately in the subsequent reaction step.

Diagram 1: Synthetic Pathways to 4-Fluorobenzenesulfenyl Chloride

Caption: Key synthetic routes for the in situ generation of 4-fluorobenzenesulfenyl chloride.

Reactivity and Synthetic Applications

The synthetic utility of 4-fluorobenzenesulfenyl chloride is derived from the high electrophilicity of the sulfur atom, which is attached to the electron-withdrawing chlorine atom. It readily reacts with a variety of nucleophiles, serving as an efficient method for introducing the 4-fluorophenylthio- moiety into molecules.

Key Reactions:

-

Addition to Alkenes: Sulfenyl chlorides undergo facile addition reactions across double bonds. For example, reaction with an alkene like cyclohexene yields a β-chloro thioether. This reaction is often used to trap the transiently generated sulfenyl chloride, confirming its formation.[4]

-

Reaction with Amines: It reacts readily with primary and secondary amines in the presence of a base to form the corresponding sulfenamides. This is a crucial transformation for building specific C-S-N linkages found in various biologically active molecules.

-

Reaction with Water and Alcohols: In the presence of water, sulfenyl chlorides can hydrolyze. With alcohols, they can form sulfenyl esters (R-SO-R').[5]

Diagram 2: Core Reactivity of 4-Fluorobenzenesulfenyl Chloride

Caption: Characteristic reactions of 4-fluorobenzenesulfenyl chloride with common nucleophiles.

The Stable Analogue: A Point of Reference

For researchers in drug development, the stable and widely used analogue, 4-fluorobenzenesulfonyl chloride (CAS 349-88-2) , is a critical reagent. Its primary utility lies in its reaction with nucleophiles like amines and alcohols to form highly stable sulfonamides and sulfonate esters, respectively.[6] The presence of the fluorine atom can significantly influence the electronic properties, metabolic stability, and pharmacokinetic profile of the resulting molecules, making it a valuable building block in medicinal chemistry.[6]

Experimental Protocol: Synthesis of a Sulfonamide using 4-Fluorobenzenesulfonyl Chloride

This protocol describes a general procedure for the synthesis of a sulfonamide, a common application for the stable sulfonyl chloride analogue in drug discovery workflows.

Objective: To synthesize N-benzyl-4-fluorobenzenesulfonamide.

Materials:

-

4-Fluorobenzenesulfonyl chloride (1.0 eq)

-

Benzylamine (1.05 eq)

-

Pyridine or Triethylamine (1.5 eq)

-

Dichloromethane (DCM) as solvent

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction flask, magnetic stirrer, dropping funnel, separatory funnel

Procedure:

-

Reaction Setup: Dissolve benzylamine (1.05 eq) and pyridine (1.5 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of dichloromethane. Add this solution dropwise to the cooled amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated sodium bicarbonate solution (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-benzyl-4-fluorobenzenesulfonamide.

Safety and Handling

4-Fluorobenzenesulfenyl Chloride (in situ):

-

Precursors: The synthesis involves hazardous materials. 4-fluorothiophenol is a toxic and malodorous compound. Chlorinating agents like NCS and Cl₂ are strong oxidizers and are corrosive and toxic.

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory.

4-Fluorobenzenesulfonyl Chloride (Stable Reagent):

-

Hazards: This compound is classified as corrosive. It causes severe skin burns and eye damage (H314).[7] It is also moisture-sensitive and contact with water can liberate toxic gas.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as bases, amines, and ammonia.

-

Handling: Wear appropriate PPE, including eye/face protection and chemical-resistant gloves. Do not breathe dust or vapors.[7]

Conclusion

4-Fluorobenzenesulfenyl chloride serves as a potent, yet transient, electrophilic sulfur reagent. Its importance lies not as an isolated product, but as a key in situ generated intermediate for the precise installation of the 4-fluorophenylthio- group. Understanding its synthesis from thiophenol or disulfide precursors and its characteristic reactivity with nucleophiles is essential for its effective use in complex molecule synthesis. By clearly distinguishing it from its stable, commercially available analogue, 4-fluorobenzenesulfonyl chloride, researchers can better navigate the landscape of organosulfur chemistry and leverage the unique properties of fluorine-containing building blocks in drug discovery and materials science.

References

-

Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Available at: [Link]

-

PubChem. 4-Fluorobenzenesulfonyl chloride. Available at: [Link]

-

Baxendale, I. R., et al. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. Available at: [Link]

-

Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

-

Wikipedia. Sulfenyl chloride. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Sulfonyl Chlorides in Chemical Synthesis: A Focus on 4-Fluorobenzenesulfonyl Chloride. Available at: [Link]

- Google Patents. JPH083130A - Production of 4-fluorothiophenol.

-

LookChem. Cas 701-27-9, 3-FLUOROBENZENESULFONYL CHLORIDE. Available at: [Link]

-

Smith, A. M. R., et al. (2023). Mechanism of the Autocatalytic Chlorination of Thiols with N-Chlorosuccinimide. ACS Catalysis. Available at: [Link]

Sources

- 1. 4-Fluorobenzenesulfonyl chloride | 349-88-2 [chemicalbook.com]

- 2. 4-Fluorobenzenesulfonyl chloride | CAS 349-88-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 4-Fluorobenzenesulfonyl chloride, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. pure.ed.ac.uk [pure.ed.ac.uk]

- 5. Sulfenyl chloride - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. 4-Fluorobenzenesulfonyl Chloride | 349-88-2 | TCI AMERICA [tcichemicals.com]

Thermodynamic Properties & Handling of 4-Fluorobenzenesulfenyl Chloride

[1]

Executive Summary

4-Fluorobenzenesulfenyl chloride (CAS: 350-13-0, estimated) is a highly reactive electrophilic sulfur species used primarily as a sulfenylating agent in organic synthesis and medicinal chemistry. Unlike its sulfonyl analog (

For drug development professionals, this compound represents a strategic vector for introducing the 4-fluorophenylthio motif—a pharmacophore known to enhance metabolic stability and lipophilicity. However, its thermodynamic instability and propensity for disproportionation into disulfides require precise handling. This guide details the thermodynamic parameters governing its formation, stability, and reactivity, providing a self-validating protocol for its generation and use.

Physicochemical & Thermodynamic Profile

Due to its high reactivity, 4-fluorobenzenesulfenyl chloride is frequently generated in situ. However, its fundamental properties can be bounded by experimental data from its synthesis and structural analogs.

Table 1: Physicochemical Properties

| Property | Value / Range | Confidence | Notes |

| Molecular Formula | High | ||

| Molecular Weight | 162.61 g/mol | High | |

| Physical State | Liquid or Low-Melting Solid | High | Analog PhSCl is liquid (bp 55°C @ 3mmHg).[1] |

| Boiling Point | ~60–70°C @ 2–3 mmHg | Est. | Extrapolated from 4-Cl analog (bp 80°C) and PhSCl. |

| Reaction Enthalpy ( | -121 ± 6 kJ/mol | Experimental | For formation from thiol + NCS [1].[2] |

| S-Cl Bond Energy | ~55–60 kcal/mol | Est. | Weaker than C-Cl; drives electrophilic transfer. |

| Stability | Moisture Sensitive | High | Hydrolyzes to sulfenic acid ( |

Critical Distinction: Do not confuse with 4-fluorobenzenesulfonyl chloride (CAS 349-88-2), a stable solid (mp 29-31°C) used for sulfonamide synthesis. The sulfenyl chloride discussed here is far more reactive and less stable.

Synthesis Thermodynamics & Kinetics

The generation of 4-fluorobenzenesulfenyl chloride is thermodynamically favorable but kinetically complex. The most common route involves the chlorination of 4-fluorothiophenol.

The Enthalpic Landscape

The chlorination of 4-fluorothiophenol using N-chlorosuccinimide (NCS) is significantly exothermic.[2]

This high exothermicity necessitates strict temperature control. In batch reactors, this can lead to thermal runaways that trigger decomposition into the disulfide (

Mechanistic Pathway & Autocatalysis

Recent kinetic studies reveal that the reaction does not proceed via a simple direct transfer. Instead, it follows a sigmoidal kinetic profile, suggesting an autocatalytic mechanism where trace

Figure 1: Mechanistic pathway for the formation of 4-fluorobenzenesulfenyl chloride.[2] The disulfide intermediate plays a key role in the kinetic profile.

Reactivity & Mechanistic Thermodynamics

The utility of 4-fluorobenzenesulfenyl chloride lies in its ability to transfer the electrophilic

Electrophilic Addition to Alkenes

The reaction with alkenes is the standard test of sulfenyl chloride reactivity. It proceeds via a bridged thiiranium ion intermediate.[3]

-

Thermodynamic Control: The formation of the thiiranium ion is reversible.

-

Kinetic Control: Nucleophilic attack (usually by

) on the thiiranium ring opens it to form the -

Regioselectivity: Controlled by the stability of the partial positive charge in the thiiranium transition state. The fluorine substituent on the aryl ring exerts an electron-withdrawing inductive effect (-I), making the sulfur center more electrophilic compared to the non-fluorinated parent [2].

Figure 2: Thermodynamic pathway of electrophilic addition to alkenes via the thiiranium ion.

Experimental Protocols

Protocol A: Standard Synthesis (Sulfuryl Chloride Method)

Best for preparative scale when isolation is required.

-

Reagents: 4-Fluorothiophenol (1.0 eq), Sulfuryl Chloride (

, 1.0 eq), Pentane (Solvent), Triethylamine (catalytic, optional). -

Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

-

Procedure:

-

Dissolve 4-fluorothiophenol in dry pentane at 0°C.

-

Add

dropwise over 20 minutes. The evolution of -

Thermodynamic Note: Maintain T < 5°C to prevent over-chlorination or decomposition.

-

Stir for 2 hours at 0°C.

-

-

Isolation: Concentrate under reduced pressure (keep bath < 40°C). The residue is the crude sulfenyl chloride, typically used immediately.

Protocol B: In Situ Generation for Kinetic Studies (NCS Method)

Best for immediate consumption in flow or sensitive applications.

-

Reagents: 4-Fluorothiophenol (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Ethyl Acetate (anhydrous).

-

Procedure:

-

Dissolve NCS in Ethyl Acetate.

-

Add 4-fluorothiophenol.[2]

-

Safety: Expect a temperature rise of ~10-15°C due to

kJ/mol. -

Reaction is complete when the sigmoidal exotherm subsides (typically < 10 mins in flow).

-

Safety & Handling

-

Corrosivity: Hydrolyzes to HCl and sulfenic acid on contact with moisture. Causes severe skin burns.[4][5]

-

Thermal Instability: Do not distill at atmospheric pressure. Vacuum distillation is possible but risky; use crude if possible.

-

Storage: Store under inert gas at -20°C. Discoloration (darkening) indicates decomposition to disulfide.

References

-

Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction. Source: Royal Society of Chemistry (Reaction Chemistry & Engineering) URL:[Link] Context: Provides the reaction enthalpy (-121 kJ/mol) and kinetic model for the NCS chlorination route.

-

The Cumulative Acceleration by Methyl Substituents on the Rate of Addition of 4-Chlorobenzenesulfenyl Chloride to Olefins. Source: Canadian Journal of Chemistry URL:[Link] Context: Establishes the mechanistic baseline for arenesulfenyl chloride additions to alkenes (thiiranium mechanism).

Sources

- 1. 4-氟苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00436E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Fluorobenzenesulfenyl Chloride: Comprehensive Safety Data, Reactivity Profiling, and Handling Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

In advanced organic synthesis and drug development, 4-fluorobenzenesulfenyl chloride (4-FBSC) serves as a highly potent electrophilic sulfenylating agent. It is primarily utilized for the synthesis of sulfenamides, aryl sulfides, and complex heterocyclic scaffolds. However, the extreme electrophilicity of the sulfur atom—exacerbated by the inductive electron-withdrawing effect of the para-fluorine—renders this compound highly reactive, corrosive, and exquisitely sensitive to moisture.

As a Senior Application Scientist, I have structured this guide to move beyond standard safety data sheets (SDS). This whitepaper synthesizes core physicochemical data with field-proven mechanistic insights, ensuring that your laboratory protocols are not only safe but chemically self-validating.

Physicochemical Profiling & Hazard Data

Understanding the physical parameters of 4-FBSC is critical for predicting its behavior in a fume hood. The S-Cl bond is highly polarized, making the sulfur center susceptible to rapid nucleophilic attack.

Quantitative Data Summary

The following table consolidates the critical physicochemical properties and GHS hazard classifications derived from standardized sulfenyl chloride safety profiles:

| Parameter | Specification / Data |

| Chemical Name | 4-Fluorobenzenesulfenyl chloride |

| Molecular Formula | C₆H₄ClFS |

| Molecular Weight | 162.61 g/mol |

| Physical State | Yellow to orange liquid (neat) |

| Reaction Enthalpy (Synthesis) | ΔHrxn = −121 kJ mol⁻¹ (via NCS route) |

| GHS Hazard Codes | H314 (Skin Corr. 1B), H318 (Eye Dam. 1), H335 (STOT SE 3) |

| Signal Word | DANGER |

| Storage Requirements | < 0°C, strictly anhydrous (Ar/N₂ atmosphere) |

Mechanistic Toxicology & Safety Precautions (SDS Core)

Standard SDS documentation lists 4-FBSC as a corrosive material, but understanding why it is corrosive dictates proper handling.

The Hydrolysis Cascade (H314 & H335 Hazards)

Upon contact with ambient moisture or tissue water (skin/eyes), 4-FBSC does not simply dissolve; it undergoes a violent, autocatalytic hydrolysis. This reaction generates hydrogen chloride (HCl) gas and highly unstable 4-fluorobenzenesulfenic acid, which rapidly self-condenses into thiosulfinates and disulfides. This localized generation of HCl and reactive sulfur species causes severe tissue necrosis and respiratory tract burns[1].

Fig 1. Moisture-induced degradation cascade of 4-fluorobenzenesulfenyl chloride.

Required Environmental Controls & PPE

Due to the generation of corrosive byproducts and its inherent 1[1], the following precautions are mandatory:

-

Atmosphere: All manipulations must be performed using Schlenk line techniques or within a glovebox under dry Argon or Nitrogen[2].

-

PPE: Operators must wear a flame-resistant lab coat, tightly fitting safety goggles with a face shield, and heavy-duty impervious gloves (e.g., neoprene) inspected for pinholes prior to use[2].

Experimental Workflows: Synthesis & Trapping

Because isolated sulfenyl chlorides are notoriously unstable and difficult to store for extended periods, modern synthetic protocols often rely on in-situ generation followed by immediate electrophilic trapping.

Recent advancements in 3 have mapped the complex kinetics of this synthesis[3]. The chlorination of 4-fluorothiophenol with N-chlorosuccinimide (NCS) exhibits an unusual sigmoidal kinetic profile, driven by the transient formation of a disulfide intermediate that is subsequently cleaved by in-situ generated Cl₂[3].

Protocol 1: In-Situ Synthesis via N-Chlorosuccinimide (NCS)

-

Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

-

Solvent & Reagent Loading: Add 10 mL of anhydrous ethyl acetate (EtOAc) and 1.05 equivalents of NCS to the flask.

-

Thermal Equilibration: Submerge the flask in an ice-water bath and equilibrate to 0°C for 10 minutes.

-

Causality: The chlorination is highly exothermic (ΔHrxn = −121 kJ mol⁻¹). Starting at 0°C mitigates thermal runaway and prevents over-oxidation to the trichloride species[3].

-

-

Substrate Addition: Slowly add 1.0 equivalent of 4-fluorothiophenol dropwise over 5 minutes via a gas-tight syringe.

-

Kinetic Monitoring: Allow the reaction to stir at 0°C for 30–45 minutes. The solution will turn bright yellow/orange, indicating the presence of active 4-FBSC.

Protocol 2: Electrophilic Sulfenylation (Self-Validating Quench)

To ensure the trustworthiness of the generated 4-FBSC, the protocol incorporates an immediate amine quench. Converting the active titer to a stable sulfenamide provides a self-validating readout of stoichiometric fidelity[3].

-

Quench Preparation: In a separate flame-dried flask, prepare a solution of the target amine (e.g., diethylamine, 2.5 equivalents) in anhydrous EtOAc at 0°C.

-

Causality: The excess amine acts as both the nucleophile for the sulfenylation and the acid scavenger for the generated HCl byproduct.

-

-

Trapping: Transfer the active 4-FBSC solution dropwise into the amine solution under vigorous stirring.

-

Isolation: Filter off the precipitated diethylammonium chloride salts. Concentrate the filtrate under reduced pressure to yield the stable sulfenamide.

Fig 2. In-situ synthesis and trapping workflow for 4-fluorobenzenesulfenyl chloride.

Emergency Response & Spill Management

In the event of a 4-FBSC spill, do not use water or aqueous neutralizing agents, as this will trigger a violent release of HCl gas[4].

-

Small Spills (Inside Fume Hood): Cover the spill immediately with solid sodium bicarbonate (NaHCO₃) or a dry, inert absorbent like vermiculite. Carefully sweep the neutralized solid into a hazardous waste container.

-

Skin Exposure: Use of gastric lavage or emesis is contraindicated if ingested. For skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[1]. Seek immediate medical attention.

References

1.[4] Perrio, S. et al. "Arenesulfenic Acids: Synthesis & Applications." Science of Synthesis, Scribd. 4 2.[3] Hone, C., Kappe, O., et al. "Indirect hard modeling of low resolution benchtop NMR data for the kinetic fitting of a complex organic reaction." Reaction Chemistry & Engineering, RSC Publishing (2026). 3 3.[2] "Benzenesulfenyl chloride SDS, 931-59-9 Safety Data Sheets." ECHEMI. 2 4.[1] "SAFETY DATA SHEET - Benzenesulfenyl chloride, 2-nitro-." Fisher Scientific. 1

Sources

Methodological & Application

Application Note: Precision Synthesis of Unsymmetrical Disulfides via 4-Fluorobenzenesulfenyl Chloride

Executive Summary

The synthesis of unsymmetrical disulfides (

This guide details the protocol for utilizing 4-fluorobenzenesulfenyl chloride (4-F-Ph-SCl). Beyond its role as a coupling agent, the 4-fluorophenyl moiety serves as a sensitive

Critical Note on Reagent Stability: 4-Fluorobenzenesulfenyl chloride is highly reactive and moisture-sensitive. While it can be isolated, this protocol recommends in situ generation from 4,4'-difluorodiphenyl disulfide to ensure maximum electrophilicity and reproducibility.

Chemical Basis & Mechanism[2][3][4][5]

The success of this protocol relies on the distinct reactivity of the sulfenyl chloride electrophile. Unlike thiols, which are nucleophilic, the sulfur atom in a sulfenyl chloride is electrophilic due to the polarization of the S-Cl bond.

Reaction Pathway[2][3][6][7][8][9]

-

Activation: The precursor disulfide is cleaved by sulfuryl chloride (

) to generate two equivalents of the electrophilic sulfenyl chloride. -

Coupling: The target thiol (

) attacks the electrophilic sulfur of the sulfenyl chloride. -

Elimination:

is released as a byproduct, yielding the unsymmetrical disulfide.

Mechanism Diagram

Figure 1: Mechanistic pathway for the directed synthesis of unsymmetrical disulfides via sulfenyl chloride activation.

Experimental Protocol

Reagents & Equipment[9][11][12]

-

Precursor: 4,4'-Difluorodiphenyl disulfide (CAS: 393-39-5) - Preferred over thiol for stability and odor control.

-

Activator: Sulfuryl chloride (

) - Freshly distilled or high-purity grade. -

Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

) - Anhydrous. -

Base (Optional): Pyridine or Triethylamine (TEA) - Only required if the target thiol is acid-sensitive.

-

Atmosphere: Dry Nitrogen (

) or Argon.

Step-by-Step Methodology

Phase 1: In Situ Generation of 4-Fluorobenzenesulfenyl Chloride

Rationale: Generating the reagent immediately before use prevents hydrolysis and ensures precise stoichiometry.

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add 4,4'-difluorodiphenyl disulfide (1.0 mmol, 254 mg) to the flask. Dissolve in anhydrous DCM (5 mL).

-

Activation: Cool the solution to -10°C (ice/salt bath). Dropwise, add sulfuryl chloride (

) (1.0 mmol, 81 µL).-

Note: The stoichiometry is 1:1 because 1 mole of disulfide + 1 mole

yields 2 moles of sulfenyl chloride.

-

-

Reaction: Stir at -10°C for 15 minutes, then allow to warm to room temperature (RT) for 15 minutes. The solution typically turns distinct yellow/orange, indicating the formation of the sulfenyl chloride (

). -

Volatile Removal (Critical): If precise stoichiometry is vital, remove the solvent and

byproduct under reduced pressure (rotary evaporator) to yield the crude sulfenyl chloride as an oil. Redissolve immediately in fresh anhydrous DCM (5 mL).-

Shortcut: For robust substrates, you can proceed directly without evaporation if the

byproduct will not interfere.

-

Phase 2: Coupling with Target Thiol

-

Preparation: In a separate vial, dissolve the Target Thiol (R-SH) (2.0 mmol) in anhydrous DCM (5 mL).

-

Stoichiometry: You generated 2.0 mmol of sulfenyl chloride in Phase 1. Use an equimolar amount of thiol (1:1 ratio of SCl to R-SH).

-

-

Addition: Cool the sulfenyl chloride solution (from Phase 1) back to 0°C . Slowly add the Target Thiol solution dropwise over 10 minutes.

-

Observation: The yellow color of the sulfenyl chloride should fade as the disulfide bond forms.

-

Base Usage: If using an acid-sensitive thiol (e.g., glycosylated thiols), include 2.0 mmol of Pyridine in the thiol solution to scavenge the HCl generated.

-

-

Completion: Stir at RT for 1–2 hours. Monitor by TLC or LC-MS. The reaction is usually rapid.

Phase 3: Workup & Purification

-

Quench: Wash the reaction mixture with water (

) to remove HCl (or pyridinium salts). -

Dry: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Silica gel).

-

Tip: Unsymmetrical disulfides are non-polar; start with Hexanes/EtOAc gradients.

-

Data Analysis & Troubleshooting

Expected Analytical Data

| Technique | Feature | Diagnostic Value |

| Single peak ~ -110 to -120 ppm | Shifts significantly from thiol/disulfide precursor; indicates successful conjugation. | |

| Aromatic region (7.0-7.6 ppm) | Integration of 4-F-Phenyl protons vs. Target Thiol protons confirms 1:1 stoichiometry.[2] | |

| HRMS | Molecular Ion | Confirms the mass of the heterodimer ( |

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Homodimer Formation ( | Thiol oxidation by air or excess | Ensure strict |

| Low Yield | Hydrolysis of Sulfenyl Chloride. | Ensure all solvents are anhydrous. Use fresh |

| Side Reactions | HCl-mediated degradation. | Add Pyridine (1.1 eq relative to thiol) during the coupling step. |

Safety & Handling

-

Sulfuryl Chloride (

): Highly corrosive and reacts violently with water. Handle in a fume hood. -

Sulfenyl Chlorides (

): Potent electrophiles and irritants. Avoid inhalation. -

Waste Disposal: Quench all reaction mixtures with aqueous sodium bicarbonate before disposal to neutralize acids.

References

-

Review of Disulfide Synthesis: Witt, D. "Recent developments in disulfide bond formation." Synthesis, 2008 , 16, 2491–2509. Link

- Sulfenyl Chloride Mechanism: Drabowicz, J., et al. "Organosulfur Chemistry." Chemistry of Functional Groups, 2010.

-

Fluorine NMR Applications: Dalvit, C., et al. "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." J. Am. Chem. Soc., 2003 , 125(47), 14620-14630. Link

-

In Situ Generation Protocol: Kertmen, A., et al. "Synthesis of Unsymmetrical Disulfides." Synthesis, 2009 , 9, 1459-1462. Link

Sources

"4-fluorobenzenesulfenyl chloride as a reagent in medicinal chemistry for drug discovery"

[1]

Executive Summary

4-Fluorobenzenesulfenyl chloride (4-FBSCl) is a highly reactive electrophilic sulfur reagent used to introduce the 4-fluorophenylthio motif into bioactive scaffolds.[1] In medicinal chemistry, this moiety is prized for two specific properties:

-

Metabolic Blocking: The fluorine atom at the para-position effectively blocks Cytochrome P450-mediated oxidation, significantly extending the metabolic half-life (

) compared to non-fluorinated analogs.[1] -

Lipophilic Tuning: The thioether linkage increases lipophilicity (logP) without the rigidity of a direct biaryl bond, allowing for unique conformational flexibility in protein active sites.

Critical Distinction: Do not confuse this reagent with 4-fluorobenzenesulfonyl chloride (

Reagent Chemistry & Handling

Chemical Structure:

The "Freshness" Imperative

Commercial samples of sulfenyl chlorides often degrade into disulfides and HCl upon storage. For high-stakes medicinal chemistry (e.g., late-stage functionalization), in situ preparation is the gold standard to ensure stoichiometry and purity.

Protocol: In Situ Generation of 4-FBSCl

Use this protocol to generate the reagent immediately before use.[1]

Reaction:

-

Setup: Flame-dried round-bottom flask,

atmosphere, 0°C ice bath. -

Dissolution: Dissolve bis(4-fluorophenyl) disulfide (1.0 equiv) in anhydrous

(DCM) or -

Chlorination: Add sulfuryl chloride (

, 1.0 equiv) dropwise over 10 minutes. -

Activation: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution will turn a characteristic deep orange/red.

-

Quantification: Assume quantitative conversion (2.0 equiv of sulfenyl chloride generated). Use immediately.

Application A: Regioselective C3-Sulfenylation of Indoles

The 3-(arylthio)indole scaffold is a privileged structure in COX-2 inhibitors and anti-cancer agents.[1] 4-FBSCl reacts exclusively at the C3 position of indoles due to the high electron density at this site.[1]

Mechanism of Action

The reaction proceeds via an Electrophilic Aromatic Substitution (

Figure 1: Mechanism of Indole C3-Sulfenylation.[1] The reaction is driven by the restoration of aromaticity after the initial electrophilic attack.

Experimental Protocol

Scale: 1.0 mmol Indole Solvent: Anhydrous DCM (0.1 M)

-

Substrate Prep: Dissolve the indole (1.0 mmol) in 10 mL anhydrous DCM in a reaction vial under inert atmosphere.

-

Reagent Addition: Cool to -78°C (dry ice/acetone). Add the freshly prepared 4-FBSCl solution (1.1 mmol, 1.1 equiv) dropwise.

-

Expert Tip: Low temperature prevents over-sulfenylation at C2 or N1 positions.[1]

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT over 2 hours.

-

Quench: Quench with saturated aqueous

(10 mL). -

Workup: Extract with DCM (

). Wash combined organics with brine.[1][4] Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc). The sulfide product is typically less polar than the starting indole.

Application B: Anti-Addition to Alkenes

4-FBSCl reacts with alkenes to form

Mechanism & Stereochemistry[1]

-